molecular formula C13H11NO3 B3094135 2-(3-Hydroxymethylphenyl)nicotinic acid CAS No. 1255635-06-3

2-(3-Hydroxymethylphenyl)nicotinic acid

Cat. No. B3094135
CAS RN: 1255635-06-3
M. Wt: 229.23 g/mol
InChI Key: PHQYTHJMXRDIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxymethylphenyl)nicotinic acid (HMPA) is a compound of interest for many scientific research applications. HMPA is a derivative of nicotinic acid, and is a member of the nicotinic acid family of compounds. HMPA has been used in a variety of research applications, and has been studied for its biochemical and physiological effects.

Mechanism of Action

Target of Action

The primary target of 2-(3-Hydroxymethylphenyl)nicotinic acid, also known as niacin or vitamin B3, is the G protein-coupled receptor . This receptor plays a crucial role in modulating triglyceride synthesis in the liver and lipolysis in adipose tissue .

Mode of Action

2-(3-Hydroxymethylphenyl)nicotinic acid interacts with its targets by decreasing lipids and apolipoprotein B (apo B)-containing lipoproteins .

Biochemical Pathways

The compound affects the NAD+ synthesis and salvage pathways . It serves as a precursor of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

The pharmacokinetics of 2-(3-Hydroxymethylphenyl)nicotinic acid involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and distributed in the body, where it is metabolized into various metabolites . The rate of metabolism can influence the bioavailability of the compound .

Result of Action

The action of 2-(3-Hydroxymethylphenyl)nicotinic acid results in molecular and cellular effects. It can decrease the progression of atherosclerosis and improve endothelial dysfunction . It also has the potential to influence the release of neurotransmitters, including dopamine, γ-amino-butyric acid, glutamate, serotonin, and acetylcholine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Hydroxymethylphenyl)nicotinic acid. For instance, the availability of the compound can impact redox cofactor metabolism during alcoholic fermentation . Additionally, high temperature and drought conditions can greatly influence the development of plants and the quality and quantity of products .

properties

IUPAC Name

2-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-3-1-4-10(7-9)12-11(13(16)17)5-2-6-14-12/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQYTHJMXRDIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687103
Record name 2-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxymethylphenyl)nicotinic acid

CAS RN

1255635-06-3
Record name 2-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Hydroxymethylphenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Hydroxymethylphenyl)nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Hydroxymethylphenyl)nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Hydroxymethylphenyl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Hydroxymethylphenyl)nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Hydroxymethylphenyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.